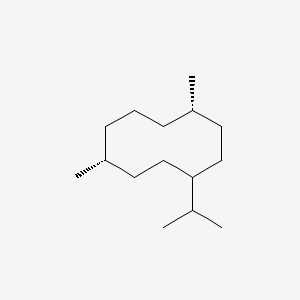
Germacrane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germacrane is the fundamental parent of a class of sesquiterpenes with a structure based upon a cyclodecane ring substituted with an isopropyl and two methyl groups. It is a terpenoid fundamental parent and a sesquiterpene.
Aplicaciones Científicas De Investigación
Therapeutic Applications
1. Anti-cancer Properties
Germacrone, a derivative of germacrane, has been studied for its anti-cancer effects. Research indicates that it targets multiple signaling pathways involved in cancer progression, including NF-κB and PI3K/AKT/mTOR pathways. These pathways are crucial for cell survival and proliferation in various cancers. In vitro studies have demonstrated that germacrone can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
2. Anti-inflammatory Effects
this compound-type sesquiterpenes have shown significant anti-inflammatory properties. For instance, compounds derived from the roots of Cnidium officinale exhibit inhibitory effects on nitric oxide production in macrophages activated by lipopolysaccharides. This suggests their potential use in treating inflammatory diseases .
3. Osteoclast Inhibition
Natural this compound sesquiterpenes have been reported to inhibit osteoclast formation and bone resorption. These findings indicate their potential application in treating osteoporosis and other bone-related disorders .
4. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound sesquiterpenes. For example, compounds extracted from Mikania micrantha demonstrated strong antibacterial activity against several bacterial strains, attributed to specific structural features that facilitate interactions with bacterial proteins .
Case Studies
Análisis De Reacciones Químicas
Table 1: Key Synthetic Methods for Germacrane Derivatives
The enolate-assisted fragmentation method produces (E,E)-germacrane alcohols with regiospecificity, while acid-free conditions prevent undesired isomerization to (E,Z)-products .
Cyclization Reactions
Germacranes undergo acid- or enzyme-mediated cyclization to form eudesmane/guaiane skeletons:
Table 2: Cyclization Products and Conditions
Enzymatic cyclization in chicory root homogenate demonstrates stereoselective water incorporation at C4, favoring eudesmane skeletons . Acid catalysis predominantly yields guaiane-type products via allylic cation intermediates .
Biochemical Transformations
This compound serves as a biosynthetic precursor to over 50 sesquiterpenes:
Table 3: Key Biosynthetic Derivatives
The chicory germacrene A synthase exhibits a K<sub>m</sub> of 3.2 μM for farnesyl pyrophosphate and optimal activity at pH 6.8 . Radio-GC studies confirm enzyme-mediated Cope rearrangement of germacrene A to β-elemene under physiological conditions .
Stability and Rearrangement
Germacranes exhibit thermal and acid sensitivity:
Table 4: Rearrangement Pathways
The activation energy barrier for germacrene A → β-elemene rearrangement is 24.3 kcal/mol, facilitating rapid isomerization above 150°C .
Propiedades
Fórmula molecular |
C15H30 |
|---|---|
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
(1S,7R)-1,7-dimethyl-4-propan-2-ylcyclodecane |
InChI |
InChI=1S/C15H30/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h12-15H,5-11H2,1-4H3/t13-,14+,15? |
Clave InChI |
IBMAYSYTZAVZPY-YIONKMFJSA-N |
SMILES |
CC1CCCC(CCC(CC1)C(C)C)C |
SMILES isomérico |
C[C@@H]1CCC[C@@H](CCC(CC1)C(C)C)C |
SMILES canónico |
CC1CCCC(CCC(CC1)C(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















